2,6-Dichloroquinoline-3-carbaldehyde

Corrosion inhibition Mild steel protection Quinoline derivatives

Researchers requiring a quinoline-3-carbaldehyde scaffold with dual chlorine substitution for focused library synthesis often encounter inconsistent purity and unreliable supply. 2,6-Dichloroquinoline-3-carbaldehyde (98% purity) resolves this with three orthogonal functionalization sites (C2-Cl, C6-Cl, C3-CHO) enabling sequential SNAr and condensation chemistry. • Validated DHOase inhibitor (IC50 180 µM) for fragment-based anticancer/antiparasitic programs. • Documented mixed-type corrosion inhibitor for mild steel in 1 M HCl (Langmuir adsorption). • Proven synthetic route to pentacyclic naphthyridine DNA intercalators. Ambient storage; global shipping from stocked inventory.

Molecular Formula C10H5Cl2NO
Molecular Weight 226.06 g/mol
CAS No. 73568-41-9
Cat. No. B1351821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinoline-3-carbaldehyde
CAS73568-41-9
Molecular FormulaC10H5Cl2NO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl
InChIInChI=1S/C10H5Cl2NO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
InChIKeyWZUNMOMEOMPYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroquinoline-3-carbaldehyde: Identity and Procurement


2,6-Dichloroquinoline-3-carbaldehyde is a disubstituted quinoline-3-carboxaldehyde bearing chlorine atoms at the 2- and 6-positions and a reactive aldehyde group at the 3-position . It belongs to the broader class of quinoline-3-carbaldehyde derivatives that serve as versatile building blocks in medicinal chemistry and materials science [1]. Its molecular formula is C10H5Cl2NO (MW 226.06 g/mol), with a calculated XLogP3 of 3.2 and topological polar surface area of 30 Ų, positioning it as a moderately lipophilic, low-hydrogen-bond-donor scaffold suitable for further functionalization [2]. The compound is primarily procured as a research intermediate (typical purity ≥95%) for the synthesis of Schiff bases, hydrazones, chalcones, and fused heterocyclic systems [1].

Why the 2,6-Dichloro Pattern Is Irreplaceable


Generic substitution of 2,6-dichloroquinoline-3-carbaldehyde with analogs such as quinoline-3-carbaldehyde, 2-chloroquinoline-3-carbaldehyde, or 6-chloroquinoline-3-carbaldehyde is scientifically unsound because the 2,6-dichloro substitution pattern simultaneously modulates electronic properties, steric environment, and lipophilicity in ways that directly govern both chemical reactivity and biological target engagement . In corrosion inhibition, replacing the 2,6-dichloro pattern with a 2-chloro-6-nitro or 2,6-dichloro-8-nitro pattern alters the adsorption energy and inhibition efficiency, as demonstrated by comparative electrochemical studies [1]. In medicinal chemistry, the chlorine atoms at both positions influence key drug-likeness parameters—XLogP3 shifts from approximately 1.9 for unsubstituted quinoline-3-carbaldehyde to 3.2 for the 2,6-dichloro analog—affecting membrane permeability, solubility, and off-target binding profiles [2]. The aldehyde group at C3 is conserved across this series, but its reactivity in condensation reactions (Schiff base formation, Knoevenagel condensation) is modulated by the electron-withdrawing chlorine substituents, which increase the electrophilicity of the carbonyl carbon . These cumulative differences mean that biological activity, synthetic yield, and physicochemical behavior cannot be assumed transferable across analogs without empirical verification.

Key Differentiation Evidence vs. Closest Analogs


Corrosion Inhibition Efficiency on Mild Steel in HCl

In a direct head-to-head study of three quinoline-3-carbaldehyde derivatives as corrosion inhibitors for mild steel in 1.0 M HCl at 303 K, 2,6-dichloroquinoline-3-carbaldehyde (QA-1) was compared with 2-chloro-6-nitroquinoline-3-carbaldehyde (QA-2) and 2,6-dichloro-8-nitroquinoline-3-carbaldehyde (QA-3) [1]. All three compounds acted as mixed-type inhibitors following Langmuir adsorption. The maximum inhibition efficiency for all three compounds was achieved at 5 × 10⁻³ M, but the study demonstrated that the 2,6-dichloro pattern without an additional nitro group (QA-1) offers a distinct balance of inhibition performance, synthetic accessibility, and reduced molecular complexity compared to the nitro-substituted analogs [1]. Potentiodynamic polarization measurements confirmed that QA-1 increased polarization resistance and decreased double-layer capacitance, with Tafel parameters (Ecorr, icorr, βa, βc) reported in the primary publication [1].

Corrosion inhibition Mild steel protection Quinoline derivatives

Lipophilicity Profile vs. Unsubstituted and Mono-Chloro Analogs

The calculated partition coefficient (XLogP3) of 2,6-dichloroquinoline-3-carbaldehyde is 3.2, compared to approximately 1.9 for unsubstituted quinoline-3-carbaldehyde and approximately 2.5–2.7 for mono-chlorinated analogs such as 2-chloroquinoline-3-carbaldehyde (estimated from structural increment methods) [1][2]. This represents an increase of approximately 1.3 log units over the unsubstituted parent, corresponding to roughly a 20-fold increase in octanol-water partition coefficient. The topological polar surface area (TPSA) is 30 Ų for all variants in this series, as the aldehyde and quinoline nitrogen contributions are unchanged [1]. The higher XLogP3 of the 2,6-dichloro derivative enhances predicted membrane permeability (favorable for intracellular target engagement) while remaining within the typical drug-like range (XLogP3 < 5), distinguishing it from both the more polar unsubstituted analog and the potentially excessively lipophilic 2,6,8-trichloro or 2,6-dichloro-8-nitro derivatives [2].

Lipophilicity Drug-likeness ADME prediction

Dihydroorotase Inhibition Activity

2,6-Dichloroquinoline-3-carbaldehyde was evaluated for inhibition of dihydroorotase (DHOase), the third enzyme in de novo pyrimidine biosynthesis, obtained from mouse Ehrlich ascites carcinoma [1]. The compound demonstrated an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at a concentration of 10 µM [1]. While this potency is modest compared to optimized DHOase inhibitors (e.g., 5-fluoroorotate with IC50 in the low micromolar range), it establishes a quantitative baseline for the quinoline-3-carbaldehyde scaffold at this target. Notably, the unsubstituted quinoline-3-carbaldehyde and 2-chloroquinoline-3-carbaldehyde have not been reported with DHOase inhibition data, preventing direct analog comparison; however, the presence of the 2,6-dichloro pattern provides the first quantifiable engagement with this target within the quinoline-3-carbaldehyde series [1].

Dihydroorotase inhibition Pyrimidine biosynthesis Anticancer target

Dual Chlorine Handles for Orthogonal Derivatization

The presence of two chlorine atoms at the 2- and 6-positions of the quinoline ring provides 2,6-dichloroquinoline-3-carbaldehyde with orthogonal synthetic handles that are absent in mono-chlorinated analogs such as 2-chloroquinoline-3-carbaldehyde . The chlorine at C2 is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, while the chlorine at C6, being meta to the nitrogen, is less reactive and can be retained through many transformations, enabling sequential derivatization strategies [1]. In contrast, 2-chloroquinoline-3-carbaldehyde offers only a single chlorine handle, limiting the complexity of accessible derivatives. This dual-handle architecture has been exploited in the synthesis of fused [1,6]naphthyridine systems via reaction of 2,6-dichloroquinolin-4-amine (derived from the title compound) with 2-oxoquinoline-3-carbonyl chlorides, achieving cyclization to 3,13-dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one under polyphosphoric acid at 150°C [1].

Nucleophilic aromatic substitution Orthogonal functionalization Building block utility

Optimal Research and Industrial Applications


Acidic Corrosion Inhibitor for Mild Steel

Based on the direct head-to-head comparison demonstrating that 2,6-dichloroquinoline-3-carbaldehyde (QA-1) achieves effective corrosion inhibition comparable to nitro-substituted analogs but without the synthetic burden and potential toxicity of nitroaromatic groups, this compound is a preferred starting point for developing acid-corrosion inhibitor formulations for mild steel infrastructure in 1 M HCl environments at ambient to moderate temperatures (303 K) [1]. The mixed-type inhibition mechanism and Langmuir adsorption behavior provide predictable dose-response relationships for formulation optimization.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The intermediate lipophilicity (XLogP3 = 3.2) combined with dual chlorine substitution at C2 and C6 positions makes this compound an optimal core scaffold for generating focused libraries through sequential SNAr reactions [2][3]. The aldehyde group at C3 further enables diversification via Schiff base, hydrazone, or Knoevenagel condensation chemistry. This three-point functionalization capability is not available with mono-chlorinated or unsubstituted quinoline-3-carbaldehydes and supports efficient exploration of structure-activity relationships (SAR) around the quinoline core [3].

Dihydroorotase Target Engagement Studies

With a confirmed, albeit modest, IC50 of 180 µM against dihydroorotase from mouse Ehrlich ascites, 2,6-dichloroquinoline-3-carbaldehyde serves as a tractable starting point for fragment-based or structure-guided optimization of DHOase inhibitors [4]. DHOase is a validated target in cancer and parasitic diseases due to its role in de novo pyrimidine biosynthesis. This compound provides the only publicly available DHOase inhibition data within the quinoline-3-carbaldehyde chemotype, establishing a quantitative benchmark for future analog studies [4].

Fused Naphthyridine Synthesis via Cyclization

The compound's 2,6-dichloro pattern has been specifically exploited in the synthesis of 3,13-dichlorobenzo[b]quino[4,3-h][1,6]naphthyridin-6(5H)-one derivatives, where 2,6-dichloroquinolin-4-amine (derived from the title compound) reacts with 2-oxoquinoline-3-carbonyl chlorides followed by cyclization in polyphosphoric acid at 150°C [3]. This validated synthetic route provides direct access to pentacyclic naphthyridine systems of interest in DNA-intercalating agent and topoisomerase inhibitor research programs.

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